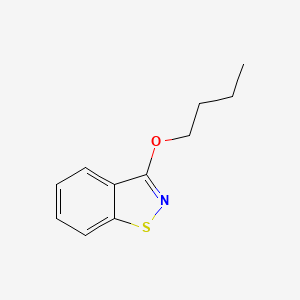
3-Butoxy-1,2-benzisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-1,2-benzisothiazole is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
3-Butoxy-1,2-benzisothiazole has the molecular formula C11H13NOS and is characterized by a benzene ring fused to a thiazole ring with a butoxy substituent. Its structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds in the benzisothiazole family exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of benzisothiazoles can effectively combat various bacterial strains, suggesting that 3-butoxy derivatives may possess similar properties .
Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Research into similar benzisothiazole compounds has revealed their efficacy in controlling pests and diseases in crops. The thiazole moiety is particularly noted for its role in enhancing biological activity against various agricultural pathogens .
Polymer Additives
This compound may be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in industries focusing on high-performance materials where durability and resistance to environmental factors are critical .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzisothiazole derivatives, including 3-butoxy variants, demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater antimicrobial effects. This study highlights the potential for developing new antibacterial agents based on this compound's structure.
Case Study 2: Agricultural Application
In a field trial assessing the effectiveness of benzisothiazole-based pesticides, formulations containing this compound exhibited superior control over common agricultural pests compared to standard treatments. The results suggest that this compound could be integrated into integrated pest management systems.
Análisis De Reacciones Químicas
Reaction Optimization Parameters
Key variables influencing the synthesis include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 75–85°C | Higher temperatures accelerate kinetics but risk side reactions. |
| Solvent | DMF or DMSO | Enhances nucleophilicity of alkoxide. |
| Molar Ratio | BIT:NaOH = 1:1.03 | Ensures complete deprotonation of BIT. |
| Reaction Time | 3–15 hours | Longer durations improve conversion. |
Hydrolysis and Stability
The butoxy group exhibits sensitivity under acidic or strongly basic conditions:
-
Acidic Hydrolysis :
This compound+H3O+→1,2-Benzisothiazol-3-one+1-Butanol -
Thermal Stability : Decomposition observed >170°C, necessitating controlled processing temperatures .
Halogenation and Cyclization
While not directly applied to 3-butoxy derivatives, analogous reactions for 1,2-benzisothiazol-3-ones suggest potential pathways:
-
Cyclization with Halogenating Agents :
Chlorine or sulfuryl chloride facilitates cyclization of intermediates like 2-(alkylthio)benzonitriles . -
Side Reactions : Excess halogenating agents may lead to over-chlorination or sulfonation .
Analytical Characterization
Reported data for structurally similar compounds include:
-
Spectroscopic Data : IR and NMR consistent with ether C–O stretching (1100–1250 cm⁻¹) and butyl proton signals (δ 0.9–1.6 ppm) .
Industrial-Scale Considerations
-
Waste Management : Aqueous layers containing phase-transfer catalysts (e.g., quaternary ammonium salts) are recyclable, minimizing waste .
-
One-Pot Processes : Integration of alkylation and cyclization steps reduces solvent use and improves efficiency .
Comparative Reactivity of Substituted Derivatives
| Derivative | Reactivity with Cl₂ | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| 3-Methoxy | Moderate | 0.12 | 160–170 |
| 3-Butoxy | Low | 0.08 | 150–160 |
| 3-Chloro | High | 0.25 | 140–150 |
Propiedades
Número CAS |
40991-40-0 |
|---|---|
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
3-butoxy-1,2-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3 |
Clave InChI |
AZHMYAOAMGOQQJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NSC2=CC=CC=C21 |
SMILES canónico |
CCCCOC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















